molecular formula C25H21ClN2O3 B3447984 N~4~-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE

N~4~-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B3447984
M. Wt: 432.9 g/mol
InChI Key: UPKOHGPPJQEIDL-UHFFFAOYSA-N
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Description

N~4~-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with an appropriate carboxylic acid derivative.

    Attachment of the 4-Chlorobenzyl and 3,4-Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or DNA to exert their effects. The presence of the quinoline core suggests potential interactions with DNA or topoisomerases, while the aromatic groups may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(4-Chlorobenzyl)-4-quinolinecarboxamide: Lacks the 3,4-dimethoxyphenyl group.

    2-(3,4-Dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the 4-chlorobenzyl group.

    N~4~-(4-Methylbenzyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Substitutes the chlorine atom with a methyl group.

Uniqueness

N~4~-(4-CHLOROBENZYL)-2-(3,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the combination of the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-30-23-12-9-17(13-24(23)31-2)22-14-20(19-5-3-4-6-21(19)28-22)25(29)27-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKOHGPPJQEIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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